molecular formula C17H14FN3O3S B2833880 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 896349-10-3

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2833880
CAS No.: 896349-10-3
M. Wt: 359.38
InChI Key: DLQZXEVRLROBTH-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide moiety at position 2. The acetamide chain is further modified with a 4-fluorophenylthio group, enhancing its electronic and steric properties. Its synthesis typically involves nucleophilic substitution or cyclization reactions under conventional or ultrasonic conditions, as seen in structurally analogous compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-11(9-13)16-20-21-17(24-16)19-15(22)10-25-14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZXEVRLROBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Table 1: Key Characteristics of 1,3,4-Oxadiazole Derivatives

FeatureDescription
Biological ActivityAnticancer, antimicrobial, anti-inflammatory
Mechanisms of ActionInhibition of kinases, enzymes, and growth factors
Structural Modifications ImpactEnhanced selectivity and potency

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives against different cancer cell lines:

  • In vitro Studies : Research indicates that compounds similar to 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression. For instance, molecular docking simulations have indicated strong interactions with thymidylate synthase and HDAC enzymes .

Table 2: Summary of Anticancer Activity

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism of Action
Study AMCF-7<10Inhibition of thymidylate synthase
Study BK562<20HDAC inhibition
Study CSK-MEL-5<15Targeting topoisomerase II

Broader Implications in Drug Development

The ongoing research into 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide highlights its potential as a lead compound for developing new anticancer therapies. The versatility of the oxadiazole scaffold allows for extensive modifications that could lead to novel drugs with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between the target compound and analogous 1,3,4-oxadiazole and thiadiazole derivatives.

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name & ID (Evidence Source) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 4-Fluorophenylthio, 3-Methoxyphenyl ~387.37* Not reported Hypothesized enzyme inhibition (structural analogy)
N-(4-Fluorophenyl)-2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (5d) 5-Bromobenzofuran, 4-Fluorophenyl 463.31 192–193 Tyrosinase inhibition (IC₅₀ = 0.34 µM)
N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Chlorophenyl, 4-Nitrophenylamino 423.89 132–134 Akt inhibition (92.36%), apoptosis induction in glioma cells
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) Phthalazinone, 4-Sulfamoylphenyl 496.47 >300 Antiproliferative activity (IC₅₀ = 12.3 µM, MCF-7 cells)
N-(4-Fluorobenzyl)-2-{[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Fluorobenzyl, 5-Methylisoxazole 348.35 Not reported Not reported (structural focus)

*Calculated based on molecular formula C₁₈H₁₅FN₄O₃S.

Structural and Electronic Differences

  • The 4-fluorophenylthio moiety provides moderate lipophilicity, balancing membrane permeability and target binding.
  • Core Heterocycle :

    • Thiadiazole derivatives (e.g., compound 3 ) exhibit distinct electronic profiles compared to oxadiazoles due to sulfur’s polarizability, affecting enzyme interaction mechanisms.

Physicochemical Properties

  • Melting Points :

    • High melting points (>300°C in compound 4b ) correlate with hydrogen-bonding groups (e.g., sulfamoyl), whereas the target compound’s methoxy group may reduce crystallinity.
    • The bromobenzofuran derivative (5d) melts at 192–193°C, suggesting moderate intermolecular forces.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzenethiol with an appropriate oxadiazole precursor. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines by targeting critical enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) . In particular, the presence of the 4-fluorophenyl group has been correlated with enhanced cytotoxicity against cancer cells.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundIC50 (µM)Target Enzyme
Doxorubicin0.5Topoisomerase II
2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide21.57HDAC
Other Oxadiazole Derivative8.52Thymidylate Synthase

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The oxadiazole scaffold is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies have identified key structural features that enhance the biological activity of oxadiazole derivatives:

  • Electronegative Substituents : The presence of fluorine in the phenyl ring increases lipophilicity and facilitates better interaction with biological targets.
  • Methoxy Group : The methoxy substitution on the phenyl ring enhances solubility and bioavailability.
  • Thioether Linkage : The thioether group contributes to the overall stability and reactivity of the molecule.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound exhibited a dose-dependent response with significant inhibition at lower concentrations compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to improved efficacy against resistant strains .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during acylation .
  • Solvent Selection : DMF enhances solubility of intermediates, while dichloromethane (DCM) improves reaction efficiency for thioether formation .
  • Catalysts : Sodium hydride (NaH) or triethylamine (TEA) accelerates coupling reactions .

Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?

Discrepancies often arise from:

  • Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, altering peak splitting in ¹H NMR. Use ¹³C NMR or 2D experiments (HSQC, HMBC) to confirm tautomeric states .
  • Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates can cause unexpected peaks. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with LC-MS .
  • Crystallinity Effects : Recrystallize the compound in ethanol/water to improve purity and obtain consistent NMR spectra .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorophenyl (δ 7.2–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and acetamide (δ 2.1–2.3 ppm) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.08) and fragmentation patterns .
  • HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • FT-IR : Identifies key functional groups (C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Contradictions may stem from:

  • Assay Variability : Standardize protocols (e.g., MIC assays using Staphylococcus aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
  • Cellular Models : Differences in cell permeability (e.g., HeLa vs. MCF-7 cells) affect IC₅₀ values. Use logP calculations (e.g., ~3.2 via ChemDraw) to predict membrane penetration .
  • Redox Interference : Thioether groups may react with assay reagents (e.g., MTT). Validate results with alternative assays (Alamar Blue) .

Basic: What in vitro assays are used to evaluate the compound’s anticancer potential?

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ of 12.5 µM in A549 cells) .
  • Apoptosis Detection : Annexin V-FITC/PI staining via flow cytometry .
  • Cell Cycle Analysis : Propidium iodide staining to identify G1/S arrest .

Advanced: What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB ID: 1M17). The oxadiazole and fluorophenyl groups show hydrogen bonding with Lys721 and Asp831 .
  • MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes .
  • QSAR Models : Correlate substituent electronegativity (e.g., 3-methoxyphenyl) with bioactivity using MLR analysis .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC over 24 hours .
  • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, indicating suitability for lyophilization .

Advanced: What structural modifications enhance its pharmacokinetic profile?

  • Bioavailability : Introduce PEGylated substituents to improve solubility (logS from -4.1 to -3.5) .
  • Metabolic Stability : Replace the 3-methoxyphenyl with 3-aminophenyl to reduce CYP3A4-mediated oxidation .
  • Prodrug Design : Synthesize phosphate esters of the acetamide group for targeted release .

Basic: How are SAR studies designed for this compound?

  • Core Modifications : Compare oxadiazole (current) vs. 1,2,4-triazole analogs to assess ring flexibility .
  • Substituent Screening : Test 4-fluorophenyl vs. 4-chlorophenyl derivatives for antimicrobial potency .
  • Linker Optimization : Replace thioether (-S-) with sulfoxide (-SO-) to evaluate redox sensitivity .

Advanced: What analytical techniques resolve enantiomeric impurities in the synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by detecting Cotton effects at 220–250 nm .
  • X-ray Crystallography : Resolve absolute configuration (e.g., R or S) via single-crystal analysis .

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